molecular formula C11H15NO B13526902 1-(2-(Dimethylamino)phenyl)propan-2-one CAS No. 71089-12-8

1-(2-(Dimethylamino)phenyl)propan-2-one

Cat. No.: B13526902
CAS No.: 71089-12-8
M. Wt: 177.24 g/mol
InChI Key: LARWDORZFQZJDE-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)phenyl)propan-2-one is an organic compound with the molecular formula C11H15NO It is a derivative of phenylpropanone, characterized by the presence of a dimethylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Dimethylamino)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(dimethylamino)benzene with propan-2-one under basic conditions. The reaction typically requires a strong base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Dimethylamino)phenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

1-(2-(Dimethylamino)phenyl)propan-2-one can be compared with other similar compounds such as:

    1-(4-(Dimethylamino)phenyl)propan-2-one: Similar structure but with the dimethylamino group at the para position.

    1-(2-(Methylamino)phenyl)propan-2-one: Contains a methylamino group instead of a dimethylamino group.

    1-(2-(Dimethylamino)phenyl)ethan-2-one: Shorter carbon chain compared to propan-2-one.

Properties

CAS No.

71089-12-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[2-(dimethylamino)phenyl]propan-2-one

InChI

InChI=1S/C11H15NO/c1-9(13)8-10-6-4-5-7-11(10)12(2)3/h4-7H,8H2,1-3H3

InChI Key

LARWDORZFQZJDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1N(C)C

Origin of Product

United States

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